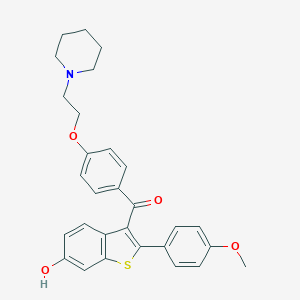

![molecular formula C16H27NO12 B043344 プロプ-2-エニル N-[2,4-ジヒドロキシ-6-(ヒドロキシメチル)-5-[3,4,5-トリヒドロキシ-6-(ヒドロキシメチル)オキサン-2-イル]オキシオキサン-3-イル]カルバメート CAS No. 209977-55-9](/img/structure/B43344.png)

プロプ-2-エニル N-[2,4-ジヒドロキシ-6-(ヒドロキシメチル)-5-[3,4,5-トリヒドロキシ-6-(ヒドロキシメチル)オキサン-2-イル]オキシオキサン-3-イル]カルバメート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

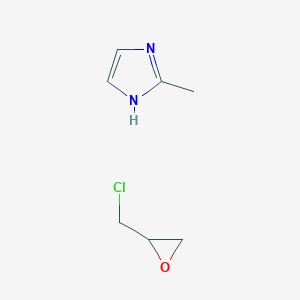

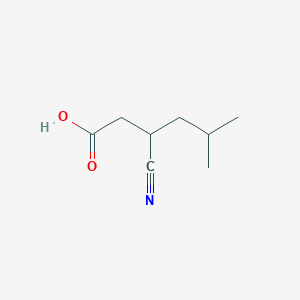

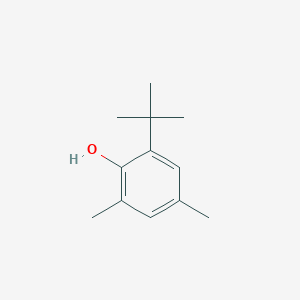

Prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate, also known as Prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate, is a useful research compound. Its molecular formula is C16H27NO12 and its molecular weight is 425.38 g/mol. The purity is usually 95%.

BenchChem offers high-quality prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

害虫防除

この化合物は、Spodoptera lituraやHelicoverpa armigeraなどの農業害虫の防除に有効であることが判明しています。 . この化合物は、これらの害虫に対して高い忌避活性(それぞれ80.80%および84.49%)と幼虫殺虫活性(それぞれ82.77%および88.00%)を25μg/mLの濃度で示しました。 .

蚊幼虫駆除活性

N-アリルオキシカルボニル-|A-ラクトサミンは、Ae. aegypti、An. stephensi、およびCx. などの蚊媒介動物に対する幼虫駆除剤としても使用されてきました。 quinquefasciatus . この化合物は、これらの種に対して有意な死亡率を示しました。 .

抗酸化活性

この化合物は、抗酸化活性と関連付けられています。 . これにより、さまざまな健康とウェルネスの用途で役立つ可能性があります。

合成殺虫剤の代替

生物学的有効性から、N-アリルオキシカルボニル-|A-ラクトサミンは、合成殺虫剤の代替として検討されています。 . これは、市販の殺虫剤や殺虫剤の有害な影響を軽減するのに役立ちます。 .

1,2-トランス-グルコシル化の促進剤

この化合物は、1,2-トランス-グルコシル化への新しい潜在的な経路として特定されています。 . これには、さまざまな生化学的プロセスや用途への影響がある可能性があります。

作用機序

Target of Action

N-Allyloxycarbonyl-β-Lactosamine, also known as prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate, is a complex carbohydrate molecule. Its primary targets are likely to be enzymes or receptors that interact with carbohydrates, particularly those involved in glycosylation processes .

Mode of Action

It is known that n-allyloxycarbonyl-β-lactosamine can participate in glycosylation reactions, acting as a promoter of 1,2-trans-glucosylations . This suggests that it may interact with its targets by donating or accepting carbohydrate groups, thereby modifying the structure and function of target molecules .

Biochemical Pathways

N-Allyloxycarbonyl-β-Lactosamine is involved in the synthesis of glycan fragments of glycoproteins . These glycans play key roles in various biological processes, including cell-cell recognition and immunochemical events . The compound’s role in these pathways could have significant downstream effects, potentially influencing a wide range of cellular functions.

Pharmacokinetics

Similar compounds, such as n-acetylgalactosamine-conjugated small interfering rnas, have been shown to be quickly distributed to the liver following subcutaneous administration . This suggests that N-Allyloxycarbonyl-β-Lactosamine may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The molecular and cellular effects of N-Allyloxycarbonyl-β-Lactosamine’s action are likely to be diverse, given its involvement in glycosylation processes. For instance, it may influence the structure of glycoproteins, potentially affecting their function and the cellular processes they are involved in

Action Environment

Environmental factors can significantly influence the action of N-Allyloxycarbonyl-β-Lactosamine. For example, the compound has been shown to have high antifeedant and larvicidal activity against certain agricultural pests and mosquito vectors at a concentration of 25 μg/mL . This suggests that the compound’s efficacy may be influenced by factors such as concentration and the presence of target organisms.

特性

CAS番号 |

209977-55-9 |

|---|---|

分子式 |

C16H27NO12 |

分子量 |

425.38 g/mol |

IUPAC名 |

prop-2-enyl N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]carbamate |

InChI |

InChI=1S/C16H27NO12/c1-2-3-27-16(26)17-7(4-18)10(22)14(8(21)5-19)29-15-13(25)12(24)11(23)9(6-20)28-15/h2,4,7-15,19-25H,1,3,5-6H2,(H,17,26)/t7-,8+,9+,10+,11-,12-,13+,14+,15-/m0/s1 |

InChIキー |

ZDCLIFMVPIQKMV-BINQEVQLSA-N |

SMILES |

C=CCOC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O |

異性体SMILES |

C=CCOC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O |

正規SMILES |

C=CCOC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O |

同義語 |

2-Deoxy-4-O-β-D-galactopyranosyl-2-[[(2-propenyloxy)carbonyl]amino]-D-glucose |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(alphaR)-2-Chloro-alpha-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester](/img/structure/B43267.png)